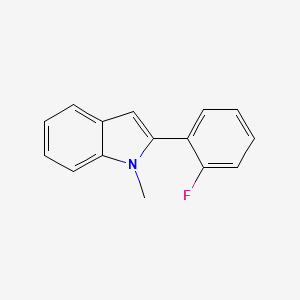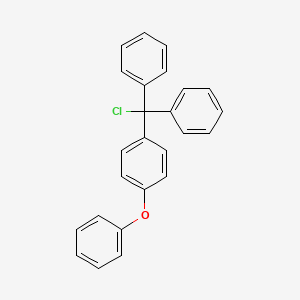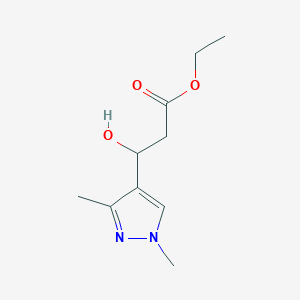
Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with ethyl, hydroxyl, and propanoate groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate typically involves the reaction of 1,3-dimethyl-4-pyrazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of ethyl 3-(1,3-dimethyl-4-pyrazolyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(1,3-dimethyl-4-pyrazolyl)-3-hydroxypropanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
1,3-Dimethyl-4-pyrazole: Lacks the ethyl and hydroxyl groups, making it less versatile in chemical reactions.
Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-oxopropanoate: An oxidized form of the compound with different reactivity.
Ethyl 3-(1,3-Dimethyl-4-pyrazolyl)-3-hydroxypropanol: A reduced form with distinct chemical properties.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 3-(1,3-dimethylpyrazol-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-10(14)5-9(13)8-6-12(3)11-7(8)2/h6,9,13H,4-5H2,1-3H3 |
InChI Key |
VLQSRFPZPKRIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN(N=C1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


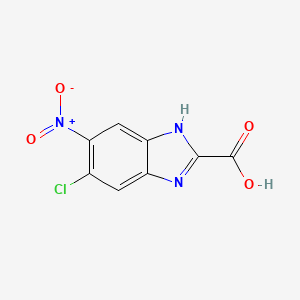
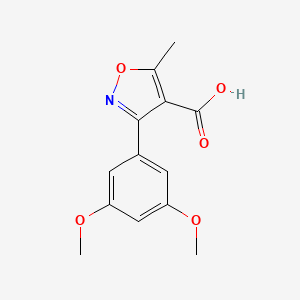

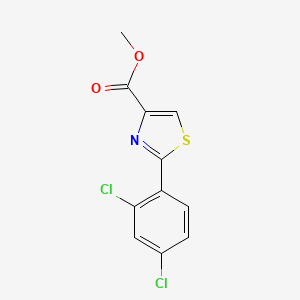



![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)


![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
